HA-1004 DIHYDROCHLORIDE

Description

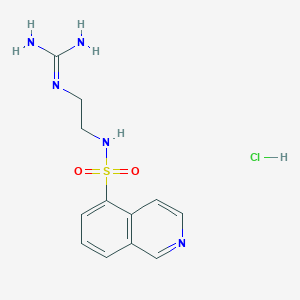

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

2-[2-(isoquinolin-5-ylsulfonylamino)ethyl]guanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O2S.ClH/c13-12(14)16-6-7-17-20(18,19)11-3-1-2-9-8-15-5-4-10(9)11;/h1-5,8,17H,6-7H2,(H4,13,14,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUGJQAFPKZZOIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCN=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00919108 | |

| Record name | N-(2-Carbamimidamidoethyl)isoquinoline-5-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00919108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92564-34-6 | |

| Record name | HA-1004 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092564346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Carbamimidamidoethyl)isoquinoline-5-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00919108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Mechanism of Action of HA-1004 Dihydrochloride in Vasodilation

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the molecular mechanisms underpinning the vasodilatory effects of HA-1004 dihydrochloride. As a versatile serine/threonine kinase inhibitor, HA-1004's primary pharmacological action in vascular smooth muscle is mediated through a multi-pronged approach, predominantly involving the inhibition of Rho-associated coiled-coil containing protein kinase (ROCK). This guide will dissect the intricate signaling pathways modulated by HA-1004, including its influence on the cyclic nucleotide-dependent protein kinases PKA and PKG. We will explore the downstream consequences of this kinase inhibition, leading to the dephosphorylation of myosin light chains and subsequent smooth muscle relaxation. Furthermore, this document provides detailed experimental protocols for assessing the vasodilatory properties of HA-1004 in an in vitro setting, comparative data with other relevant kinase inhibitors, and visual representations of the key signaling cascades to facilitate a deeper understanding of its multifaceted mechanism of action.

Introduction: The Vascular Smooth Muscle Tone and the Therapeutic Potential of its Modulation

The regulation of vascular smooth muscle tone is a critical physiological process that governs blood pressure and tissue perfusion. Contraction and relaxation of vascular smooth muscle cells (VSMCs) are intricately controlled by a complex interplay of signaling pathways that ultimately converge on the phosphorylation state of the 20-kDa regulatory light chain of myosin II (MLC20).[1] Hyper-phosphorylation of MLC20 promotes actin-myosin cross-bridge cycling and vasoconstriction, while its dephosphorylation leads to vasodilation.[2] Dysregulation of these pathways can contribute to a variety of cardiovascular pathologies, including hypertension, vasospasm, and atherosclerosis, making the pharmacological modulation of vascular tone a key therapeutic strategy.

HA-1004, chemically known as N-(2-guanidinoethyl)-5-isoquinolinesulfonamide, is a potent, cell-permeable inhibitor of several serine/threonine kinases.[3] Its vasodilatory properties have been extensively documented, positioning it as a valuable research tool for elucidating the molecular mechanisms of smooth muscle relaxation and as a lead compound in the development of novel therapeutics.[4][5] This guide will provide a detailed exploration of the molecular pharmacology of HA-1004, with a specific focus on its mechanism of action in promoting vasodilation.

The Convergent Signaling Pathways of HA-1004-Mediated Vasodilation

The vasodilatory effect of HA-1004 is not mediated by a single, linear pathway but rather through the modulation of several key intracellular signaling cascades. The primary mechanisms involve the inhibition of the RhoA/ROCK pathway and the potentiation of cyclic nucleotide-dependent signaling.

The Central Role of Rho-Kinase (ROCK) Inhibition

The RhoA/ROCK pathway is a pivotal regulator of calcium sensitization in vascular smooth muscle, promoting vasoconstriction independently of increases in intracellular calcium concentration.[6]

-

Activation of the RhoA/ROCK Pathway: Vasoactive agonists such as angiotensin II and endothelin-1 activate G protein-coupled receptors, leading to the activation of the small GTPase RhoA.[6] Activated RhoA, in turn, stimulates its downstream effector, ROCK.

-

ROCK-Mediated Inhibition of Myosin Light Chain Phosphatase (MLCP): ROCK phosphorylates the myosin-binding subunit (MYPT1) of myosin light chain phosphatase (MLCP), leading to the inhibition of MLCP activity.[7][8]

-

Increased Myosin Light Chain (MLC) Phosphorylation: The inhibition of MLCP shifts the balance towards MLC phosphorylation, catalyzed by myosin light chain kinase (MLCK), resulting in sustained vasoconstriction.[9]

HA-1004 disrupts this vasoconstrictive signaling by directly inhibiting ROCK.[3] By preventing the ROCK-mediated phosphorylation and subsequent inhibition of MLCP, HA-1004 allows MLCP to remain active.[7] Active MLCP dephosphorylates MLC20, leading to the dissociation of actin-myosin cross-bridges and profound vasodilation.[3]

Figure 1: Simplified signaling pathway of HA-1004-mediated vasodilation via ROCK inhibition.

Modulation of Cyclic Nucleotide-Dependent Pathways

HA-1004 is also a recognized inhibitor of cyclic AMP-dependent protein kinase (PKA) and cyclic GMP-dependent protein kinase (PKG), with Ki values of 2.3 µM and 1.4 µM, respectively.[3][4] While seemingly counterintuitive for a vasodilator, as PKA and PKG are generally associated with smooth muscle relaxation, the vasodilatory effects of HA-1004 are observed at concentrations where it also effectively inhibits ROCK. The net effect of HA-1004 in vascular smooth muscle is profound relaxation, suggesting that its ROCK inhibitory action is the dominant mechanism in this context.

The canonical vasodilatory actions of PKA and PKG involve several mechanisms, including:

-

Reduction of intracellular calcium levels through the phosphorylation and activation of ion channels and pumps.[2]

-

Decreased calcium sensitivity of the contractile machinery.[2]

It is plausible that at lower concentrations, the ROCK-inhibitory effects of HA-1004 predominate, leading to vasodilation. At higher concentrations, the inhibition of PKA and PKG might attenuate some of the cyclic nucleotide-mediated relaxation; however, the potent effect on the RhoA/ROCK pathway appears to be the primary driver of its vasodilatory action.[5]

Quantitative Inhibitory Profile of HA-1004

The efficacy and selectivity of a kinase inhibitor are critical parameters for its application in research and drug development. The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of HA-1004 against key kinases involved in vascular tone regulation.

| Kinase Target | Inhibition Constant (Ki) | IC50 | Reference(s) |

| cGMP-dependent Protein Kinase (PKG) | 1.4 µM | [3][4] | |

| cAMP-dependent Protein Kinase (PKA) | 2.3 µM | [3][4] | |

| Protein Kinase C (PKC) | ~170 µM (for inhibition of calcitriol-induced differentiation) | [3] | |

| Rho-associated Kinase (ROCK) | Not consistently reported | [3] | |

| Ca2+/calmodulin-dependent myosin light chain kinase (MLCK) | Little effect | [4] |

Note: A direct IC50 or Ki value for HA-1004 on ROCK is not consistently reported in the literature; however, its functional inhibition of the ROCK pathway is well-established through downstream effector analysis.[3]

Comparative Analysis with Other ROCK Inhibitors

To provide context for the utility of HA-1004, it is valuable to compare its properties with other well-characterized ROCK inhibitors, such as Fasudil (HA-1077) and Y-27632.

-

Fasudil (HA-1077): A derivative of HA-1004, Fasudil is a more potent and selective ROCK inhibitor that has been clinically approved in some countries for the treatment of cerebral vasospasm.[10][11] Like HA-1004, it also exhibits some inhibitory activity against other kinases at higher concentrations.[12]

-

Y-27632: A highly selective and potent ROCK inhibitor, Y-27632 is widely used as a research tool to study the physiological roles of ROCK.[13] It generally exhibits greater selectivity for ROCK over other kinases compared to HA-1004 and Fasudil.[11]

The choice of inhibitor depends on the specific experimental goals. HA-1004, with its broader kinase inhibitory profile, can be a useful tool for initial exploratory studies, while more selective inhibitors like Y-27632 are preferred for dissecting the specific roles of ROCK.

Experimental Protocol: Ex Vivo Assessment of Vasodilation using Wire Myography

Wire myography is a standard technique to assess the contractile and relaxant properties of isolated blood vessels ex vivo.[14][15] The following protocol provides a detailed methodology for evaluating the vasodilatory effects of HA-1004 on isolated aortic rings.

Figure 2: Workflow for the ex vivo wire myography vasodilation assay.

Materials and Reagents

-

Thoracic aorta from a suitable animal model (e.g., rat, mouse)

-

Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)

-

Phenylephrine (PE) or other suitable vasoconstrictor

-

Acetylcholine (ACh)

-

HA-1004 dihydrochloride

-

Wire myograph system

-

Carbogen gas (95% O2, 5% CO2)

-

Dissection tools (forceps, scissors)

Step-by-Step Methodology

-

Aortic Ring Preparation:

-

Euthanize the animal according to approved institutional guidelines.

-

Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.

-

Gently remove adhering connective and adipose tissue under a dissecting microscope.

-

Cut the aorta into 2-3 mm wide rings.

-

-

Mounting in Wire Myograph:

-

Mount each aortic ring on two tungsten wires in the chamber of the wire myograph system.[16]

-

Fill the chamber with Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen.

-

-

Equilibration and Normalization:

-

Allow the aortic rings to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes.

-

Perform a normalization procedure to determine the optimal resting tension for each ring, which typically involves stepwise stretching and recording the passive tension.

-

-

Viability and Endothelium Integrity Check:

-

Contract the rings with a high concentration of KCl (e.g., 60 mM) to assess their viability.

-

After washing and returning to baseline, pre-constrict the rings with phenylephrine (e.g., 1 µM).

-

Once a stable contraction is achieved, add acetylcholine (e.g., 10 µM) to assess endothelium integrity. A relaxation of >70% indicates a healthy endothelium.

-

-

Assessment of HA-1004-Induced Vasodilation:

-

Wash the rings to remove all drugs and allow them to return to the baseline resting tension.

-

Pre-constrict the rings with phenylephrine (1 µM) to approximately 80% of the maximal KCl-induced contraction.

-

Once a stable plateau of contraction is reached, add HA-1004 in a cumulative manner (e.g., from 10 nM to 100 µM), allowing the response to stabilize at each concentration.

-

-

Data Acquisition and Analysis:

-

Record the changes in tension throughout the experiment.

-

Express the relaxation induced by HA-1004 as a percentage of the pre-constriction induced by phenylephrine.

-

Plot the concentration-response curve and calculate the EC50 (the concentration of HA-1004 that produces 50% of the maximal relaxation).

-

Conclusion

HA-1004 dihydrochloride is a multifaceted kinase inhibitor that induces vasodilation primarily through the inhibition of the RhoA/ROCK signaling pathway in vascular smooth muscle cells. By preventing the ROCK-mediated inhibition of myosin light chain phosphatase, HA-1004 promotes the dephosphorylation of myosin light chains, leading to smooth muscle relaxation. While it also inhibits PKA and PKG, its predominant effect in the vasculature is vasodilation, highlighting the critical role of the ROCK pathway in maintaining vascular tone. The experimental protocols and comparative data provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of HA-1004 and other modulators of these key signaling pathways in cardiovascular disease.

References

- Ishikawa, T., Inagaki, M., Watanabe, M., & Hidaka, H. (1985). Relaxation of vascular smooth muscle by HA-1004, an inhibitor of cyclic nucleotide-dependent protein kinase. Journal of Pharmacology and Experimental Therapeutics, 235(2), 495-499.

- BenchChem. (2025).

- Hidaka, H., Inagaki, M., Kawamoto, S., & Sasaki, Y. (1984). Isoquinolinesulfonamides, novel and potent inhibitors of cyclic nucleotide dependent protein kinase and protein kinase C. Biochemistry, 23(21), 5036-5041.

- Tzortzaki, S., & Tsesmelis, M. (2025). Studying the Vascular Tone of Mouse Aortic Rings in a Standard Wire Myograph. Methods in Molecular Biology, 2956, 71-84.

- Carvajal, J. A., Germain, A. M., Huidobro-Toro, J. P., & Weiner, C. P. (2000). Cyclic nucleotide-dependent relaxation pathways in vascular smooth muscle. Journal of Cellular Physiology, 184(3), 409-420.

- Tzortzaki, S., & Tsesmelis, M. (2025). Studying the Vascular Tone of Mouse Aortic Rings in a Standard Wire Myograph.

- Martínez-Lemus, L. A. (2011). Wire Myography to Study Vascular Tone and Vascular Structure of Isolated Mouse Arteries. Journal of Visualized Experiments, (50), 2652.

- Del Campo, L., & Ferrer, M. (2015). Wire Myography to Study Vascular Tone and Vascular Structure of Isolated Mouse Arteries. Methods in Molecular Biology, 1339, 149-163.

- Burgoyne, J. R., & Eaton, P. (2010). Three dominant pathways for regulating vascular smooth muscle relaxation. Pflügers Archiv - European Journal of Physiology, 459(5), 721-733.

- Feng, Y., LoGrasso, P. V., Defert, O., & Li, R. (2016). Rho kinases in cardiovascular physiology and pathophysiology: the effect of fasudil. Journal of Cellular and Molecular Medicine, 20(8), 1345-1357.

- Chen, S., Zhou, Y., Chen, Y., & Gu, J. (2017). Selective ROCK Inhibitor Enhances Blood Flow Recovery after Hindlimb Ischemia. International Journal of Molecular Sciences, 18(9), 2004.

- STEMCELL Technologies. (n.d.). Fasudil.

- Kureishi, Y., Kobayashi, S., Amano, M., Kimura, K., Kanaide, H., Nakano, T., Kaibuchi, K., & Ito, M. (1997). Rho-kinase inhibitor HA-1077 prevents Rho-mediated myosin phosphatase inhibition in smooth muscle cells. The Journal of Biological Chemistry, 272(19), 12257-12260.

- ResearchGate. (n.d.). 10 questions with answers in WIRE MYOGRAPHY | Science topic.

- So, C., Lee, J. H., & Lee, S. H. (2020). The Rho-associated kinase inhibitor fasudil can replace Y-27632 for use in human pluripotent stem cell research. PloS one, 15(5), e0233096.

- Gao, Y., & Raj, J. U. (2010). Vascular smooth muscle myosin light chain diphosphorylation: mechanism, function, and pathological implications. American Journal of Physiology-Lung Cellular and Molecular Physiology, 299(5), L603-L612.

- Tiftik, R. N., Tiftik, E. N., & Usta, Y. (2008). Effects of the Rho-kinase inhibitors Y-27632 and fasudil on eNOS expression in the rat. Canadian Journal of Physiology and Pharmacology, 86(10), 735-740.

- Sakurada, K., Takuwa, N., Sugimoto, N., Wang, Y., Takuwa, Y., & Okamoto, Y. (2003). Involvement of Rho-kinase-mediated phosphorylation of myosin light chain in enhancement of cerebral vasospasm.

- Kimura, K., Ito, M., Amano, M., Chihara, K., Fukata, Y., Nakafuku, M., Yamamori, B., Feng, J., Nakano, T., Okawa, K., Iwamatsu, A., & Kaibuchi, K. (1996). Regulation of myosin phosphatase by Rho and Rho-associated kinase (Rho-kinase). Science, 273(5272), 245-248.

- Babaahmadi, H., Alipour, M. R., & Khosravi, F. (2024). Myosin light chain phosphatase is a downstream target of Rho-kinase in endothelin-1-induced transactivation of the TGF-β receptor. Cell Biochemistry and Biophysics, 82(2), 1109-1120.

- Sakamoto, T., Noma, K., & Yoshizumi, M. (2003). Activation of RhoA and inhibition of myosin phosphatase as important components in hypertension in vascular smooth muscle. Hypertension, 42(2), 177-182.

Sources

- 1. Complex interactions of NO/cGMP/PKG systems on Ca2+ signaling in afferent arteriolar vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclic nucleotide-dependent relaxation pathways in vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Relaxation of vascular smooth muscle by HA-1004, an inhibitor of cyclic nucleotide-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PKA-dependent activation of the vascular smooth muscle isoform of KATP channels by vasoactive intestinal polypeptide and its effect on relaxation of the mesenteric resistance artery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of RhoA and inhibition of myosin phosphatase as important components in hypertension in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rho kinase inhibitor HA-1077 prevents Rho-mediated myosin phosphatase inhibition in smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Regulation of myosin phosphatase by Rho and Rho-associated kinase (Rho-kinase) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Involvement of Rho-kinase-mediated phosphorylation of myosin light chain in enhancement of cerebral vasospasm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rho kinases in cardiovascular physiology and pathophysiology: the effect of fasudil - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Rho-associated kinase inhibitor fasudil can replace Y-27632 for use in human pluripotent stem cell research - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Studying the Vascular Tone of Mouse Aortic Rings in a Standard Wire Myograph - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Wire Myography to Study Vascular Tone and Vascular Structure of Isolated Mouse Arteries | Springer Nature Experiments [experiments.springernature.com]

- 16. researchgate.net [researchgate.net]

HA-1004 Dihydrochloride: A Technical Guide to its Protein Kinase Inhibitor Selectivity Profile

Introduction

HA-1004 dihydrochloride, chemically known as N-(2-guanidinoethyl)-5-isoquinolinesulfonamide, is a versatile and cell-permeable serine/threonine kinase inhibitor.[1] It is widely recognized for its inhibitory action against cyclic nucleotide-dependent protein kinases, such as protein kinase A (PKA) and protein kinase G (PKG).[1] This technical guide provides an in-depth analysis of the selectivity profile of HA-1004, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into its primary molecular targets, compare its potency against other well-known kinase inhibitors, and detail the experimental methodologies used to characterize its inhibitory activity.

Core Mechanism of Action

HA-1004 functions as a competitive inhibitor of ATP at the catalytic domain of several protein kinases.[2] Its primary targets are the cyclic nucleotide-dependent protein kinases, PKA and PKG.[2] It also demonstrates inhibitory effects on other kinases, including Protein Kinase C (PKC) and Rho-associated coiled-coil containing protein kinase (ROCK), although with varying degrees of potency.[2][3] The vasodilatory effects of HA-1004 are a significant aspect of its functional profile, primarily attributed to its influence on the RhoA/ROCK pathway, which leads to a decrease in the calcium sensitivity of the contractile apparatus in smooth muscle.[2]

Quantitative Kinase Inhibition Profile

The inhibitory activity of HA-1004 is most accurately represented by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). These values, compiled from multiple studies, provide a quantitative measure of the inhibitor's potency against various kinases. It is important to note that direct comparisons of values across different studies can be influenced by variations in experimental conditions, such as ATP concentration.[3][4]

| Kinase Target | Inhibition Constant (Ki) (µM) | IC50 (µM) | Other Notable Inhibitory Activity |

| cGMP-dependent Protein Kinase (PKG) | 1.4[1][2] | - | |

| cAMP-dependent Protein Kinase (PKA) | 2.3[2][3] | 8[3] | |

| Protein Kinase C (PKC) | - | 12[3] | ~170 (for inhibition of calcitriol-induced differentiation)[2][5] |

| Myosin Light Chain Kinase (MLCK) | - | 240[3] | |

| Rho-associated kinase 2 (ROCK2) | - | - | While a direct IC50 or Ki value is not consistently reported, its effects on downstream targets are well-documented.[2] |

Comparative Selectivity Analysis

To provide a clearer perspective on HA-1004's selectivity, it is useful to compare its activity with other well-characterized kinase inhibitors.

| Inhibitor | Primary Target(s) | Ki (µM) | IC50 (µM) | Key Distinctions |

| HA-1004 | PKA, PKG | PKA: 2.3, PKG: 1.4[2][3] | PKA: 8, PKC: 12[3] | Moderately potent dual inhibitor of PKA and PKG.[3] |

| Fasudil (HA-1077) | ROCK | ROCK1: 0.33[1] | ROCK2: 0.158, PKA: 4.58, PKG: 1.65[1] | A more potent ROCK inhibitor compared to HA-1004.[1] |

| Y-27632 | ROCK | ROCK1: 0.22, ROCK2: 0.30[1] | - | A potent and widely used ROCK inhibitor.[1] |

| H-89 | PKA | 0.048[3] | 0.048[3] | Highly potent PKA inhibitor, but known for off-target effects at higher concentrations.[3] |

| KT-5720 | PKA | 0.060[3] | Varies with ATP concentration (0.056 at low ATP)[3] | Potent PKA inhibitor with potential off-target effects on other kinases.[3] |

The data indicates that while HA-1004 is a valuable tool for studying pathways involving PKA and PKG, its lower potency and broader selectivity distinguish it from more specific inhibitors like H-89 and KT-5720 for PKA, or Fasudil and Y-27632 for ROCK.[1][3] The dual-inhibitory nature of HA-1004 can be advantageous in contexts where simultaneous inhibition of both PKA and PKG is desired.[3]

Signaling Pathways Modulated by HA-1004

HA-1004's inhibitory actions have significant downstream consequences on cellular signaling. A primary example is its role in vasodilation.

The RhoA/ROCK Pathway in Vascular Smooth Muscle

The RhoA/ROCK pathway is a key regulator of smooth muscle contraction. ROCK phosphorylates and inactivates myosin light chain phosphatase (MLCP), leading to increased phosphorylation of the myosin light chain (MLC20) and subsequent contraction. HA-1004 inhibits ROCK, which in turn prevents the inhibition of MLCP.[2] This results in increased MLCP activity, dephosphorylation of MLC20, and ultimately, vasodilation.[2] Studies have indicated that HA-1004 can induce vasorelaxation without significantly altering intracellular calcium levels, supporting the mechanism of inhibiting calcium sensitization.[2]

Caption: Generalized PKA signaling pathway and the inhibitory action of HA-1004.

Experimental Methodologies for Kinase Inhibitor Profiling

Determining the selectivity profile of a kinase inhibitor like HA-1004 involves a series of robust biochemical and cellular assays.

In Vitro Kinase Inhibition Assay (Generalized Protocol)

This protocol outlines a common method to determine the IC50 value of an inhibitor.

Objective: To quantify the enzymatic activity of a target kinase in the presence of varying concentrations of HA-1004 to determine its IC50 value.

Materials:

-

Recombinant Kinase (e.g., PKA, PKG, ROCK)

-

Specific Substrate (e.g., Kemptide for PKA)

-

Adenosine Triphosphate (ATP)

-

Kinase Reaction Buffer

-

HA-1004 Dihydrochloride

-

Microtiter Plates

-

Detection Reagents (e.g., ADP-Glo™ Kinase Assay)

Procedure:

-

Reagent Preparation: Prepare serial dilutions of HA-1004 in a suitable solvent (e.g., DMSO) and then dilute further in the kinase reaction buffer.

-

Kinase Reaction:

-

Add the kinase and its specific substrate to the wells of a microtiter plate.

-

Add the different concentrations of HA-1004 to the respective wells. Include controls with no inhibitor and vehicle-only.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time to allow for substrate phosphorylation.

-

-

Detection:

-

Stop the reaction and measure the kinase activity. For luminescence-based assays like ADP-Glo™, a reagent is added to terminate the kinase reaction and deplete remaining ATP, followed by a detection reagent that converts the generated ADP to ATP, which then drives a luciferase reaction to produce light. [3][6]4. Data Analysis:

-

The amount of product formed (or ADP generated) is inversely proportional to the inhibitory activity of HA-1004.

-

Calculate the percentage of inhibition for each concentration relative to the control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value. [1]

-

Caption: A generalized workflow for an in-vitro kinase inhibition assay.

Kinase Profiling Panels

For a broader understanding of selectivity, inhibitors are often screened against a large panel of kinases. [7]These services, offered by specialized companies, utilize high-throughput screening platforms to assess the activity of a compound against hundreds of kinases simultaneously. [7][8]This approach is crucial for identifying potential off-target effects and understanding the overall selectivity of a compound like HA-1004. [9]

Cell-Based Assays

While biochemical assays are essential for determining direct inhibitory activity, cellular assays provide insights into an inhibitor's efficacy in a more physiologically relevant context. [10][11]These assays can measure the phosphorylation of downstream substrates within intact cells, providing a functional readout of kinase inhibition. For example, to assess the effect of HA-1004 on the ROCK pathway in cells, one could measure the phosphorylation level of MLC20 using Western blotting. [2]

Conclusion

HA-1004 dihydrochloride is a valuable research tool with a well-characterized inhibitory profile against several key serine/threonine kinases, most notably PKA and PKG. Its activity on the ROCK pathway also makes it a useful agent for studying vascular smooth muscle physiology. While not as potent or selective as some other commercially available inhibitors for specific kinases, its dual-inhibitory nature presents unique opportunities for investigating signaling pathways where both PKA and PKG play a role. A thorough understanding of its selectivity profile, as outlined in this guide, is paramount for the accurate design and interpretation of experiments in cellular signaling and drug discovery.

References

- An In-depth Technical Guide to the Downstream Signaling Pathways of HA-1004 - Benchchem.

- A Comparative Analysis of HA-1004 and Other Protein Kinase A (PKA) Inhibitors - Benchchem.

- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research.

- KINASE PROFILING & SCREENING - Reaction Biology.

- Kinase Screening and Profiling Services - BPS Bioscience.

- Kinase Screening & Profiling Services - Creative Biogene.

- Biochemical Kinase Assays | Thermo Fisher Scientific - US.

- Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors.

- Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH.

- Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors.

- Cross-reactivity profiling of HA-1004 against a kinase panel - Benchchem.

- Choosing the Right Assay for Your Kinase Drug Discovery - Reaction Biology.

- A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PubMed Central.

- Effects of protein kinase inhibitors 1(5-isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride (H-7) and N-[2-guanidinoethyl]-5-isoquinolinesulfonamide hydrochloride (HA1004) on calcitriol-induced differentiation of HL-60 cells - PubMed.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of protein kinase inhibitors 1(5-isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride (H-7) and N-[2-guanidinoethyl]-5-isoquinolinesulfonamide hydrochloride (HA1004) on calcitriol-induced differentiation of HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. reactionbiology.com [reactionbiology.com]

- 8. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]

- 9. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of HA-1004 Dihydrochloride in Smooth Muscle Relaxation: A Technical Guide for Researchers

This guide provides an in-depth exploration of HA-1004 dihydrochloride, a pivotal pharmacological tool in the study of smooth muscle physiology. Designed for researchers, scientists, and drug development professionals, this document elucidates the core mechanisms of HA-1004-induced smooth muscle relaxation, offers detailed experimental protocols for its characterization, and presents quantitative data to support experimental design. Our focus is to deliver not just procedural steps, but the scientific rationale that underpins them, ensuring a comprehensive understanding of this versatile kinase inhibitor.

Foundational Concepts: The Dynamics of Smooth Muscle Contraction and Relaxation

Smooth muscle tone is a fundamental physiological process, critical to the function of the cardiovascular, respiratory, gastrointestinal, and urogenital systems.[1] The contractile state is primarily governed by the phosphorylation of the 20-kDa regulatory light chain of myosin II (MLC20). The phosphorylation of MLC20, catalyzed by myosin light chain kinase (MLCK), initiates a cascade of events leading to the interaction of actin and myosin filaments, resulting in muscle contraction. Conversely, the dephosphorylation of MLC20 by myosin light chain phosphatase (MLCP) leads to dissociation of the actin-myosin complex and subsequent muscle relaxation.[1]

A critical aspect of sustained smooth muscle contraction is the phenomenon of calcium sensitization. This process allows for an increase in contractile force at a constant intracellular calcium concentration ([Ca²⁺]i).[2][3] The RhoA/Rho-kinase (ROCK) signaling pathway is a central regulator of calcium sensitization.[1] Upon stimulation by various agonists, the small GTPase RhoA activates ROCK, which in turn phosphorylates the myosin-binding subunit of MLCP (MYPT1).[1] This phosphorylation inhibits MLCP activity, tipping the balance towards a higher phosphorylation state of MLC20 and sustained contraction.[1]

HA-1004 Dihydrochloride: A Multi-faceted Kinase Inhibitor

HA-1004, an isoquinolinesulfonamide derivative, has been instrumental in dissecting the complex signaling networks that regulate smooth muscle tone.[1] It functions as a non-selective inhibitor of several protein kinases, with its most prominent effects attributed to the inhibition of Rho-associated coiled-coil containing protein kinase (ROCK), protein kinase A (PKA), and protein kinase G (PKG).[1]

Primary Mechanism: Inhibition of the RhoA/ROCK Pathway

The principal mechanism by which HA-1004 induces smooth muscle relaxation is through its potent inhibition of ROCK.[1] By acting as a competitive inhibitor of ATP binding to ROCK, HA-1004 prevents the phosphorylation of its downstream targets, most notably MYPT1.[1] The key inhibitory phosphorylation sites on MYPT1 targeted by ROCK are Threonine 696 (Thr696) and Threonine 853 (Thr853).[1] By preventing the phosphorylation of these sites, HA-1004 effectively removes the inhibitory brake on MLCP.[1] This leads to an increase in MLCP activity, resulting in the dephosphorylation of MLC20 and, consequently, smooth muscle relaxation.[1]

Another important player in the calcium sensitization pathway is the 17-kDa protein kinase C-potentiated phosphatase inhibitor (CPI-17). When phosphorylated by protein kinase C (PKC) or ROCK, CPI-17 becomes a potent inhibitor of MLCP. HA-1004, by inhibiting ROCK, can also indirectly reduce the inhibitory effect of the RhoA/ROCK pathway on MLCP mediated by CPI-17.

Caption: Signaling pathway of HA-1004-induced smooth muscle relaxation.

Secondary Effects: Inhibition of PKA and PKG

HA-1004 is also a known inhibitor of the cyclic nucleotide-dependent protein kinases, PKA and PKG.[4] These kinases are typically associated with smooth muscle relaxation. Their activation leads to the phosphorylation of several proteins that promote relaxation, including the phosphorylation of RhoA at Ser188, which inhibits its activity.[1] While the inhibitory action of HA-1004 on PKA and PKG would theoretically counteract relaxation, its potent effect on ROCK appears to be the dominant mechanism driving its vasodilatory and smooth muscle relaxant properties.[1]

Quantitative Analysis of HA-1004 Kinase Inhibition

The efficacy of a kinase inhibitor is quantified by its inhibitory constant (Ki) or half-maximal inhibitory concentration (IC50). Lower values indicate greater potency. The following table summarizes the reported inhibitory activities of HA-1004 against its primary targets. It is important to note that these values can vary depending on the specific experimental conditions.

| Kinase | Inhibitor | Ki (µM) | IC50 (µM) | Reference |

| PKA | HA-1004 | 2.3 | 8 | [5][6] |

| PKG | HA-1004 | 1.3 | - | [5] |

| ROCK1 | Fasudil (HA-1077) | 0.33 | - | [7] |

| ROCK2 | Fasudil (HA-1077) | - | 0.158 | [7] |

| PKC | HA-1004 | 40 | 12 | [5][6] |

| MLCK | HA-1004 | 150 | 240 | [5][6] |

Note: Fasudil (HA-1077) is a structurally related and more potent ROCK inhibitor often used for comparison.

Experimental Protocols for Studying HA-1004 Effects

To rigorously investigate the effects of HA-1004 on smooth muscle relaxation, standardized and reproducible experimental protocols are essential. The following sections provide detailed methodologies for key in vitro assays.

Preparation of HA-1004 Dihydrochloride Stock Solution

For in vitro experiments, a concentrated stock solution of HA-1004 is typically prepared in an organic solvent before further dilution in aqueous buffers.

Materials:

-

HA-1004 dihydrochloride powder

-

Dimethyl sulfoxide (DMSO), high purity

-

Sterile microcentrifuge tubes

Procedure:

-

Weigh the desired amount of HA-1004 dihydrochloride powder.

-

Dissolve the powder in DMSO to a final concentration of 10 mM. To aid dissolution, the solution can be gently warmed to 37°C for 3-5 minutes.[8]

-

Vortex gently until the compound is fully dissolved.[8]

-

Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for long-term stability.[8]

Ex Vivo Aortic Ring Assay for Vasorelaxation

This protocol details the measurement of isometric tension in isolated aortic rings to assess the vasodilatory effects of HA-1004.

Caption: Workflow for the ex vivo aortic ring assay.

Materials:

-

Male Wistar rats (250-300 g)

-

Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)

-

Phenylephrine (PE)

-

HA-1004 dihydrochloride

-

Organ bath system with isometric force transducers

-

Data acquisition system

Procedure:

-

Tissue Preparation: Euthanize the rat via an approved method and carefully excise the thoracic aorta. Immediately place the aorta in ice-cold Krebs-Henseleit solution. Clean the aorta of adherent connective and fatty tissues and cut it into rings of 2-3 mm in width.

-

Mounting and Equilibration: Mount the aortic rings between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂. Apply an initial tension of 1 g and allow the rings to equilibrate for 60-90 minutes, washing with fresh Krebs-Henseleit solution every 15-20 minutes.

-

Contraction and Treatment: After equilibration, induce a stable contraction with a submaximal concentration of phenylephrine (e.g., 1 µM). Once the contraction has reached a plateau, add HA-1004 cumulatively in increasing concentrations (e.g., from 10⁻⁸ to 10⁻⁴ M).

-

Data Acquisition and Analysis: Record the relaxation response after each addition of HA-1004. Calculate the percentage of relaxation relative to the pre-contracted tension induced by phenylephrine. Construct a dose-response curve by plotting the percentage of relaxation against the logarithm of the HA-1004 concentration and determine the ED50 value.

Western Blot Analysis of Myosin Light Chain Phosphorylation

This protocol outlines the steps to quantify the phosphorylation status of MLC20 in smooth muscle tissue following treatment with HA-1004.

Materials:

-

Aortic rings (prepared and treated as in the vasorelaxation assay)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-MLC20 (Ser19) and anti-total-MLC20

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Sample Preparation: Following the vasorelaxation experiment, snap-freeze the aortic rings in liquid nitrogen. Homogenize the frozen tissue in ice-cold lysis buffer containing protease and phosphatase inhibitors. Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

Gel Electrophoresis and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-MLC20 (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with an antibody against total MLC20 to normalize for protein loading.

-

Quantify the band intensities and express the level of MLC20 phosphorylation as the ratio of phospho-MLC20 to total MLC20.

-

In Vivo Models and Therapeutic Potential

The vasodilatory properties of ROCK inhibitors like HA-1004 have been investigated in various in vivo models of vasospasm, a condition characterized by prolonged and abnormal contraction of blood vessels. Animal models of subarachnoid hemorrhage-induced cerebral vasospasm, for instance, have been instrumental in demonstrating the potential of ROCK inhibitors to alleviate this life-threatening condition.[9] While HA-1004 itself is primarily a research tool, its more potent analog, fasudil (HA-1077), has been approved for the treatment of cerebral vasospasm in some countries.

Conclusion

HA-1004 dihydrochloride is an invaluable pharmacological agent for elucidating the intricate signaling pathways that govern smooth muscle contraction and relaxation. Its primary mechanism of action, the inhibition of the RhoA/ROCK pathway, underscores the critical role of calcium sensitization in maintaining smooth muscle tone. The detailed experimental protocols provided in this guide are intended to empower researchers to conduct rigorous and reproducible investigations into the effects of HA-1004 and other kinase inhibitors. A thorough understanding of its mechanism and the appropriate experimental methodologies will undoubtedly continue to advance our knowledge of smooth muscle physiology and pathology, paving the way for the development of novel therapeutic strategies for a range of disorders characterized by smooth muscle dysfunction.

References

-

Relaxation of vascular smooth muscle by HA-1004, an inhibitor of cyclic nucleotide-dependent protein kinase - PubMed. (URL: [Link])

-

Calcium sensitization of smooth muscle mediated by a Rho-associated protein kinase in hypertension - PubMed. (URL: [Link])

-

Modulation of the calcium sensitivity of the smooth muscle contractile apparatus: molecular mechanisms, pharmacological and pathophysiological implications - PubMed. (URL: [Link])

-

Western Blotting-Based Quantitative Measurement of Myosin II Regulatory Light Chain Phosphorylation in Small Amounts of Non-muscle. (URL: [Link])

-

10 Tips for Western Blot Detection of Phosphorylation Events - Bio-Radiations. (URL: [Link])

-

Detection of Phosphorylated Proteins by Western Blotting | Bio-Rad Antibodies. (URL: [Link])

-

In vivo animal models of cerebral vasospasm: a review - PubMed. (URL: [Link])

-

Western Blot for Phosphorylated Proteins - Tips & Troubleshooting - Bio-Techne. (URL: [Link])

-

Solubility of Hyaluronic Acid in Different Solvents and Its Influencing Factors | Stanford Chemicals. (URL: [Link])

-

HA 1004, Dihydrochloride CAS 92564-34-6 | 371964 - Merck Millipore. (URL: [Link])

- WO2010106313A1 - Improvement in solubility of drugs by means of hyaluronic acid - Google P

-

What is the Proper Method for Preparing an Amilo 5Mer (TFA) Stock Solution for In Vitro Cell Studies? | ResearchGate. (URL: [Link])

-

Supplemental Data: Drug and siRNA screens identify ROCK2 as a therapeutic target for ciliopathies. Alice V. R. Lake1*, Claire E. - bioRxiv. (URL: [Link])

-

Experimental models of subarachnoid hemorrhage for studies of cerebral vasospasm - PubMed. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. bioradiations.com [bioradiations.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Downstream Signaling Pathways Affected by HA-1004 Dihydrochloride

Abstract

HA-1004 Dihydrochloride is a versatile, cell-permeable isoquinoline sulfonamide that functions as a non-selective inhibitor of several serine/threonine protein kinases. Its broad inhibitory profile, encompassing Protein Kinase A (PKA), Protein Kinase G (PKG), Protein Kinase C (PKC), and Myosin Light Chain Kinase (MLCK), has established it as a valuable pharmacological tool for dissecting a multitude of cellular signaling cascades. This technical guide provides an in-depth exploration of the primary downstream signaling pathways modulated by HA-1004 Dihydrochloride. We will delve into the mechanistic underpinnings of its action, from its direct kinase targets to the subsequent cellular sequelae, with a particular focus on its well-documented effects on vascular smooth muscle relaxation and gene expression. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of HA-1004's molecular pharmacology and its application in experimental systems.

Introduction to HA-1004 Dihydrochloride: A Multi-Kinase Inhibitor

HA-1004 Dihydrochloride, chemically known as N-(2-guanidinoethyl)-5-isoquinolinesulfonamide dihydrochloride, is a competitive inhibitor of ATP binding to the catalytic domain of several protein kinases.[1][2] Its non-selective nature, while a consideration for targeted therapeutic applications, makes it a powerful probe for investigating cellular processes regulated by multiple kinase pathways. The primary targets of HA-1004 include cyclic nucleotide-dependent protein kinases (PKA and PKG) and other key signaling kinases like PKC and MLCK.[3][4] Its ability to permeate cell membranes allows for its use in both in vitro and in cell-based assays to elucidate the roles of these kinases in physiological and pathophysiological processes.

Quantitative Kinase Inhibition Profile of HA-1004 Dihydrochloride

The inhibitory potency of HA-1004 varies across its target kinases. Understanding its selectivity profile is crucial for interpreting experimental results. The following table summarizes the reported inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for HA-1004 against its primary targets.

| Target Kinase | Ki (µM) | IC50 (µM) |

| Protein Kinase G (PKG) | 1.4[3] | - |

| Protein Kinase A (PKA) | 2.3[3] | 8[4] |

| Protein Kinase C (PKC) | - | 12[4] |

| Myosin Light Chain Kinase (MLCK) | - | 240[4] |

Note: Ki and IC50 values can vary depending on the experimental conditions, such as ATP concentration.[4]

Core Downstream Signaling Pathways Modulated by HA-1004 Dihydrochloride

The cellular effects of HA-1004 are a direct consequence of its inhibition of key protein kinases. Below, we dissect the major downstream signaling pathways affected by this compound.

Inhibition of the PKA Signaling Pathway

Protein Kinase A is a central regulator of numerous cellular processes, including metabolism, gene expression, and cell proliferation.[5] Its activity is dependent on the intracellular concentration of cyclic AMP (cAMP). Inhibition of PKA by HA-1004 disrupts the phosphorylation of its downstream substrates, leading to a cascade of cellular changes.

One of the most well-characterized downstream targets of PKA is the transcription factor CREB (cAMP response element-binding protein) . PKA-mediated phosphorylation of CREB at Serine 133 is a critical step in its activation, enabling it to recruit transcriptional coactivators and initiate the expression of genes containing cAMP response elements (CREs) in their promoters.[6] By inhibiting PKA, HA-1004 can attenuate the phosphorylation of CREB, thereby modulating the expression of PKA-responsive genes.

Attenuation of the PKG Signaling Pathway in Vascular Smooth Muscle

Protein Kinase G is a key mediator of nitric oxide (NO) and natriuretic peptide signaling, playing a crucial role in vasodilation.[7][8] In vascular smooth muscle cells (VSMCs), PKG activation leads to a decrease in intracellular calcium concentration ([Ca2+]i) and a reduction in the sensitivity of the contractile machinery to Ca2+.[9][10]

HA-1004's inhibition of PKG can interfere with these vasodilatory mechanisms. However, the predominant effect of HA-1004 in VSMCs is vasorelaxation, suggesting that its inhibitory actions on pro-contractile pathways, such as the RhoA/ROCK pathway (which is not a direct target but is influenced by upstream signaling) and MLCK, are more functionally significant in this context.[3] Nevertheless, understanding the impact of HA-1004 on PKG is essential for a complete picture of its vascular effects. Downstream targets of PKG in VSMCs include ion channels, calcium pumps, and proteins involved in the regulation of myosin light chain phosphorylation.[9]

Modulation of PKC Signaling

Protein Kinase C comprises a family of isoforms with diverse roles in cellular processes such as proliferation, differentiation, and apoptosis.[11][12] PKCs are activated by diacylglycerol (DAG) and, in the case of conventional isoforms, also by Ca2+.[13][14] HA-1004 exhibits inhibitory activity against PKC, albeit with lower potency compared to PKA and PKG.[4]

The downstream effects of PKC inhibition by HA-1004 are context-dependent, varying with the specific PKC isoforms expressed in a given cell type and the prevailing signaling environment. In some systems, PKC inhibition can contribute to the anti-proliferative and pro-apoptotic effects of HA-1004. Downstream targets of PKC are numerous and include transcription factors, cytoskeletal proteins, and other kinases.[3]

Experimental Protocols for Studying the Effects of HA-1004

To facilitate the investigation of HA-1004's effects on downstream signaling pathways, we provide the following detailed experimental protocols.

In Vitro Kinase Assay for PKA Inhibition

This protocol describes a non-radioactive, ELISA-based method to determine the IC50 of HA-1004 for PKA.

Rationale: This assay directly measures the inhibitory effect of HA-1004 on the enzymatic activity of purified PKA, providing a quantitative measure of its potency. The ELISA format offers a high-throughput and safer alternative to radioactive assays.

Materials:

-

PKA Substrate Microtiter Plate (pre-coated with a specific PKA substrate, e.g., Kemptide) [15]* Purified active PKA catalytic subunit

-

HA-1004 Dihydrochloride

-

Kinase Assay Dilution Buffer (e.g., 25 mM Tris-HCl pH 7.5, 0.2 mM EDTA, 5 mM β-glycerophosphate)

-

ATP solution (10 mM)

-

Phospho-PKA Substrate Antibody

-

HRP-conjugated secondary antibody

-

TMB (3,3',5,5'-Tetramethylbenzidine) Substrate

-

Stop Solution (e.g., 2 N H2SO4)

-

Wash Buffer (e.g., TBS with 0.05% Tween-20)

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare serial dilutions of HA-1004 in Kinase Assay Dilution Buffer. A typical starting concentration range is 1 nM to 100 µM. Prepare a working solution of PKA in the same buffer. Dilute ATP to the desired final concentration (e.g., 100 µM) in Kinase Assay Dilution Buffer.

-

Plate Preparation: If not pre-blocked, wash the wells of the PKA Substrate Microtiter Plate with Wash Buffer. Add blocking buffer (e.g., 1% BSA in TBS) and incubate for 1 hour at room temperature. Wash the wells again.

-

Kinase Reaction: Add 25 µL of the various HA-1004 dilutions or vehicle control to the wells. Add 25 µL of the PKA working solution to each well. Pre-incubate for 10 minutes at room temperature.

-

Initiation of Reaction: Add 50 µL of the ATP working solution to each well to start the reaction.

-

Incubation: Incubate the plate at 30°C for 30-60 minutes.

-

Detection: Wash the wells three times with Wash Buffer. Add 100 µL of the diluted Phospho-PKA Substrate Antibody to each well and incubate for 1 hour at room temperature.

-

Secondary Antibody: Wash the wells three times with Wash Buffer. Add 100 µL of the diluted HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

-

Development: Wash the wells five times with Wash Buffer. Add 100 µL of TMB Substrate to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).

-

Measurement: Stop the reaction by adding 50 µL of Stop Solution. Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Plot the absorbance values against the log of the HA-1004 concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Western Blotting for Phospho-CREB

This protocol details the detection of changes in CREB phosphorylation at Serine 133 in cells treated with HA-1004.

Rationale: This assay provides a semi-quantitative measure of the effect of HA-1004 on a key downstream effector of the PKA signaling pathway in a cellular context. It validates the findings from the in vitro kinase assay in a more physiologically relevant system.

Materials:

-

Cultured cells (e.g., HEK293, PC12)

-

HA-1004 Dihydrochloride

-

PKA activator (e.g., Forskolin)

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA or Bradford protein assay reagents

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% BSA in TBST)

-

Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Plate cells and grow to 70-80% confluency. Treat cells with a PKA activator (e.g., 10 µM Forskolin) in the presence or absence of various concentrations of HA-1004 for the desired time (e.g., 15-30 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. [1]7. Primary Antibody Incubation: Incubate the membrane with the anti-phospho-CREB (Ser133) antibody (diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in 5% BSA in TBST) for 1 hour at room temperature.

-

Detection: Wash the membrane three times for 10 minutes each with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total CREB.

-

Data Analysis: Quantify the band intensities using densitometry software. Express the phospho-CREB signal as a ratio to the total CREB signal.

Aortic Ring Contraction Assay

This protocol describes an ex vivo method to assess the vasorelaxant effects of HA-1004 on isolated aortic rings.

Rationale: This assay provides a functional readout of the integrated effects of HA-1004 on the various signaling pathways that regulate smooth muscle tone in a physiologically relevant tissue preparation.

Materials:

-

Thoracic aorta from a suitable animal model (e.g., rat, mouse)

-

Krebs-Henseleit solution (gassed with 95% O2 / 5% CO2)

-

Phenylephrine or other vasoconstrictor

-

HA-1004 Dihydrochloride

-

Organ bath system with force transducers and data acquisition software

-

Surgical instruments

Procedure:

-

Aorta Isolation: Euthanize the animal and carefully dissect the thoracic aorta. Place it in ice-cold Krebs-Henseleit solution. [16]2. Ring Preparation: Clean the aorta of adhering connective and adipose tissue. Cut the aorta into 2-3 mm wide rings.

-

Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.

-

Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1-2 g, with solution changes every 15-20 minutes.

-

Viability Check: Test the viability of the rings by inducing contraction with a high concentration of KCl (e.g., 60 mM).

-

Induction of Contraction: After washing out the KCl and allowing the rings to return to baseline, induce a submaximal contraction with a vasoconstrictor such as phenylephrine (e.g., 1 µM).

-

HA-1004 Treatment: Once a stable contraction plateau is reached, add cumulative concentrations of HA-1004 to the organ bath at regular intervals, allowing the response to stabilize at each concentration.

-

Data Recording: Continuously record the isometric tension throughout the experiment.

-

Data Analysis: Express the relaxation at each HA-1004 concentration as a percentage of the pre-contracted tension. Plot the percentage of relaxation against the log of the HA-1004 concentration to generate a dose-response curve and calculate the EC50 value.

Conclusion

HA-1004 Dihydrochloride is a multifaceted pharmacological agent that impacts several key signaling pathways through its inhibition of PKA, PKG, PKC, and MLCK. Its most pronounced effects are observed in the regulation of vascular smooth muscle tone, where it acts as a potent vasodilator. Furthermore, its ability to modulate PKA and PKC signaling has implications for gene expression and other cellular processes. The experimental protocols provided in this guide offer a robust framework for researchers to investigate the intricate downstream effects of HA-1004 in their specific systems of interest. A thorough understanding of its kinase selectivity profile and its diverse mechanisms of action is paramount for the accurate interpretation of experimental data and for leveraging HA-1004 as a powerful tool in signal transduction research.

References

- Boerth, N. J., Dey, N. B., Cornwell, T. L., & Lincoln, T. M. (1997). Cyclic GMP-dependent protein kinase regulates vascular smooth muscle cell phenotype. Journal of Vascular Research, 34(4), 245-259.

- Carvajal, J. A., Germain, A. M., Huidobro-Toro, J. P., & Weiner, C. P. (2000). Molecular mechanism of cGMP-mediated smooth muscle relaxation. Journal of Cellular Physiology, 184(3), 409-420.

-

Lincoln, T. M., Dey, N., & Boerth, N. (2001). Invited review: cGMP-dependent protein kinase signaling mechanisms in smooth muscle: from the regulation of tone to gene expression. Journal of Applied Physiology, 91(3), 1421-1430. [Link]

- Hofmann, F., Lacinova, L., & Klugbauer, N. (1999). Voltage-dependent calcium channels: from structure to function. Reviews of Physiology, Biochemistry and Pharmacology, vol 139, 33-87.

-

CUSABIO. cGMP-PKG signaling pathway. CUSABIO TECHNOLOGY LLC. [Link]

- Ishikawa, T., Inagaki, M., Watanabe, M., & Hidaka, H. (1985). Relaxation of vascular smooth muscle by HA-1004, an inhibitor of cyclic nucleotide-dependent protein kinase. The Journal of pharmacology and experimental therapeutics, 235(2), 495–499.

- Newton, A. C. (2010). Protein kinase C: structural and spatial regulation by phosphorylation, cofactors, and macromolecular interactions. Chemical reviews, 110(11), 6279–6323.

-

Rincon, E., Sa-Fernandes, A., Zippin, J. H., & Hoffman, B. E. (2017). Systems-level identification of PKA-dependent signaling in epithelial cells. Proceedings of the National Academy of Sciences of the United States of America, 114(42), E8844–E8853. [Link]

- Howe, A. K. (2004). An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies. Methods in molecular biology (Clifton, N.J.), 284, 159–169.

-

Gökçe, E. (2018). The molecular functions of protein kinase C (PKC) isoforms. MOJ Biorg Org Chem, 2(6), 288-291. [Link]

-

Dempsey, E. C., Newton, A. C., Mochly-Rosen, D., Fields, A. P., Reyland, M. E., Insel, P. A., & Messing, R. O. (2015). Targeting Protein Kinase C Downstream of Growth Factor and Adhesion Signalling. The international journal of biochemistry & cell biology, 64, 76–79. [Link]

-

ResearchGate. Overview of PKC isoforms. The PKC family consists of at least ten.... ResearchGate. [Link]

-

Enzo Life Sciences. PKA Kinase Activity Kit. Enzo Life Sciences, Inc. [Link]

-

Totsukawa, G., Yamakita, Y., Yamashiro, S., Hartshorne, D. J., Sasaki, Y., & Matsumura, F. (2004). Distinct roles of MLCK and ROCK in the regulation of membrane protrusions and focal adhesion dynamics during cell migration of fibroblasts. The Journal of cell biology, 164(3), 427–439. [Link]

-

Steinberg, S. F. (2008). Structural basis of protein kinase C isoform function. Physiological reviews, 88(4), 1341–1378. [Link]

- He, W. Q., Peng, Y. J., & Zhang, W. C. (2018). Myosin light chain kinase is central to smooth muscle contraction and required for gastrointestinal motility in mice. Gastroenterology, 154(1), 149-161.e1.

-

ResearchGate. List of PKACa substrates. Proteins are listed according to the log of.... ResearchGate. [Link]

-

Epstein, T. M., & Davis, J. S. (2003). Biochemistry of Smooth Muscle Myosin Light Chain Kinase. The Journal of biological chemistry, 278(11), 9477–9480. [Link]

-

ResearchGate. Fig. 2. Identification of PKA substrates. (A) Enrichment of proteins.... ResearchGate. [Link]

-

Fang, X., Han, H., Li, M., & Yang, X. (2014). Myosin light chain kinase (MLCK) regulates cell migration in a myosin regulatory light chain phosphorylation-independent mechanism. The Journal of biological chemistry, 289(41), 28416–28424. [Link]

-

JOVE. Aortic Ring Assay. YouTube. [Link]

-

Boster Biological Technology. Western Blot Protocol: Step-by-Step Guide. Boster Bio. [Link]

-

Wikipedia. Protein kinase A. Wikipedia. [Link]

-

St-Denis, N., & Lavoie, G. (2012). Discovery of cellular substrates for protein kinase A using a peptide array screening protocol. Biochemical Society transactions, 40(5), 1056–1061. [Link]

-

Wikipedia. Myosin light-chain kinase. Wikipedia. [Link]

-

Chiu, P. J., Tetzloff, G., & Sybertz, E. J. (1986). A post-calcium site of action for HA1004, a novel vasculorelaxant. Life sciences, 39(3), 255–261. [Link]

-

By-A-Sabe, A. S., & By-A-Sabe, A. S. (2016). Isolation and Culture of Aortic Smooth Muscle Cells and In Vitro Calcification Assay. Methods in molecular biology (Clifton, N.J.), 1525, 129–140. [Link]

-

University of Virginia. Isolating Smooth Muscle Cells from Mouse Aorta. University of Virginia. [Link]

-

ResearchGate. WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate. [Link]

- Xu, R. M., Carmel, G., Kuret, J., & Cheng, X. (1996). Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors.

-

Leloup, A. J., Van Hove, C. E., Wouters, P. F., & Fransen, P. (2019). Vascular smooth muscle cell contraction and relaxation in the isolated aorta: a critical regulator of large artery compliance. Frontiers in physiology, 10, 189. [Link]

-

ResearchGate. General protocol to set up novel application of the aortic ring assay..... ResearchGate. [Link]

-

Faron, K., Schepers, M., Sialana, F. J., Bugaj, A. M., Margineanu, M. B., Kletke, O., ... & Schmidt, M. V. (2021). Regulation of CREB Phosphorylation in Nucleus Accumbens after Relief Conditioning. Cells, 10(11), 3022. [Link]

- Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors.

- Uitdehaag, J. C., & Zaman, G. J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 164(7), 1803–1818.

-

Addgene. Western Blot Protocol. YouTube. [Link]

-

Ginty, D. D., Kornhauser, J. M., Thompson, M. A., Bading, H., Mayo, K. E., Takahashi, J. S., & Greenberg, M. E. (1993). Distinct effects of cAMP and mitogenic signals on CREB-binding protein recruitment impart specificity to target gene activation via CREB. Genes & development, 7(7B), 1327–1343. [Link]

-

ResearchGate. Kinase selectivity. A ranked bar chart of selectivity scores (S(50%)).... ResearchGate. [Link]

-

ResearchGate. Comprehensive Review on Biosynthesis of Hyaluronic Acid with Different Molecular Weights and Its Biomedical Applications | Request PDF. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein kinase C and downstream signaling pathways in a three-dimensional model of phorbol ester-induced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Protein kinase A - Wikipedia [en.wikipedia.org]

- 6. Distinct effects of cAMP and mitogenic signals on CREB-binding protein recruitment impart specificity to target gene activation via CREB - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Invited review: cGMP-dependent protein kinase signaling mechanisms in smooth muscle: from the regulation of tone to gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. researchgate.net [researchgate.net]

- 10. cusabio.com [cusabio.com]

- 11. The molecular functions of protein kinase C (PKC) isoforms - MedCrave online [medcraveonline.com]

- 12. researchgate.net [researchgate.net]

- 13. Targeting Protein Kinase C Downstream of Growth Factor and Adhesion Signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structural Basis of Protein Kinase C Isoform Function - PMC [pmc.ncbi.nlm.nih.gov]

- 15. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 16. Vascular smooth muscle cell contraction and relaxation in the isolated aorta: a critical regulator of large artery compliance - PMC [pmc.ncbi.nlm.nih.gov]

HA-1004 DIHYDROCHLORIDE as a dual inhibitor of PKA and PKG

An In-depth Technical Guide to HA-1004 Dihydrochloride: A Dual Inhibitor of PKA and PKG for Research Applications

For researchers, scientists, and drug development professionals, the study of signal transduction pathways is fundamental to understanding cellular processes and disease mechanisms. Cyclic nucleotide-dependent protein kinases, such as Protein Kinase A (PKA) and Protein Kinase G (PKG), are crucial regulators in many of these pathways.[1] This guide provides a comprehensive technical overview of HA-1004 Dihydrochloride, a valuable chemical tool for investigating these signaling cascades.

Core Properties of HA-1004 Dihydrochloride

HA-1004, chemically known as N-(2-guanidinoethyl)-5-isoquinolinesulfonamide, is a cell-permeable isoquinolinesulfonamide derivative.[2] It is commonly supplied as a dihydrochloride salt, enhancing its solubility in aqueous solutions.

| Property | Value |

| CAS Number | 91742-10-8[3] |

| Molecular Formula | C₁₂H₁₅N₅O₂S·2HCl[3] |

| Molecular Weight | 366.26 g/mol [3] |

| Purity | Typically ≥97%[3] |

| Appearance | White to off-white crystalline powder |

Mechanism of Action: Dual Inhibition of PKA and PKG

HA-1004 functions as a reversible and competitive inhibitor at the ATP-binding site of several protein kinases.[4][5] Its primary utility in research stems from its moderately potent inhibition of both PKA and PKG.[6] This dual inhibitory nature makes it a suitable tool for studies where the simultaneous blockade of both cAMP and cGMP signaling pathways is desired.[7]

The inhibitory activity of HA-1004 is quantified by its inhibition constant (Ki) and half-maximal inhibitory concentration (IC50). It's important to note that these values can vary depending on experimental conditions.

| Target Kinase | Ki (µM) | IC50 (µM) | Other Notable Targets |

| Protein Kinase A (PKA) | 2.3[6] | 8[7] | Protein Kinase C (PKC) (IC50 = 12 µM)[7] |

| Protein Kinase G (PKG) | 1.4[6] | - | Myosin Light Chain Kinase (MLCK) (IC50 = 240 µM)[7] |

| Rho-associated kinase (ROCK) | - | ~2-5[4] | Calcium/calmodulin-dependent protein kinase II (CaM Kinase II) (Ki = 13 µM)[5] |

The PKA and PKG Signaling Pathways

Understanding the pathways that HA-1004 inhibits is crucial for experimental design and data interpretation.

Protein Kinase A (PKA) Signaling:

The PKA pathway is a major signaling cascade initiated by the binding of ligands to G-protein coupled receptors (GPCRs), leading to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).[8] cAMP then binds to the regulatory subunits of the PKA holoenzyme, causing the release and activation of the catalytic subunits.[9] These active subunits can then phosphorylate a multitude of downstream substrates in the cytoplasm and nucleus, regulating processes like gene transcription, metabolism, and synaptic plasticity.[8][10]

Caption: The PKA signaling pathway, initiated by ligand binding to a GPCR and leading to cellular responses.

Protein Kinase G (PKG) Signaling:

The PKG pathway is primarily activated by nitric oxide (NO) or natriuretic peptides.[11] NO stimulates soluble guanylate cyclase (sGC) to produce cyclic GMP (cGMP), while natriuretic peptides activate particulate guanylate cyclase (pGC).[12] cGMP then binds to and activates PKG, which in turn phosphorylates target proteins, leading to physiological effects such as smooth muscle relaxation and inhibition of platelet aggregation.[13]

Caption: The cGMP-PKG signaling pathway, often initiated by nitric oxide, leading to downstream cellular effects.

Experimental Protocols

The following are generalized protocols. Researchers should optimize concentrations, incubation times, and other parameters for their specific experimental systems.

In Vitro Kinase Inhibition Assay

This protocol determines the IC50 value of HA-1004 for a specific kinase.

Materials:

-

Purified active PKA or PKG

-

Specific peptide substrate for the kinase (e.g., Kemptide for PKA)

-

HA-1004 Dihydrochloride stock solution (e.g., 10 mM in DMSO)

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

[γ-³²P]ATP[14]

-

Phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare Serial Dilutions: Create a series of HA-1004 dilutions in the kinase assay buffer. A typical starting range is 100 µM to 1 nM.[4]

-

Reaction Setup: In a microcentrifuge tube, combine the kinase assay buffer, the specific peptide substrate, and the purified kinase.

-

Pre-incubation: Add the serially diluted HA-1004 or vehicle (DMSO) to the reaction tubes and pre-incubate for 10-15 minutes at room temperature.[4]

-

Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP. Incubate at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Terminate Reaction: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash: Wash the phosphocellulose paper multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.[7]

-

Quantify: Measure the radioactivity of the phosphorylated substrate using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each HA-1004 concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[7]

Caption: A generalized workflow for an in-vitro kinase inhibition assay.

Cell-Based Assay for PKA/PKG Activity

This protocol assesses the effect of HA-1004 on kinase activity within a cellular context.

Materials:

-

Cultured cells of interest

-

HA-1004 Dihydrochloride

-

Activator of PKA (e.g., Forskolin) or PKG (e.g., 8-Bromo-cGMP)

-

Cell lysis buffer

-

Phospho-specific antibody against a known PKA or PKG substrate (e.g., anti-phospho-VASP for PKG)

-

Western blot reagents and equipment

Procedure:

-

Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.

-

Inhibitor Treatment: Pre-treat cells with varying concentrations of HA-1004 or vehicle for a specified time (e.g., 1-2 hours).

-

Stimulation: Add a PKA or PKG activator to the media and incubate for a short period (e.g., 15-30 minutes) to induce substrate phosphorylation.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with a primary antibody specific to the phosphorylated form of a downstream target.

-

Probe with a secondary antibody conjugated to HRP.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Re-probe the membrane with an antibody for the total protein of the target to ensure equal loading.

-

-

Data Analysis: Quantify the band intensities for the phosphorylated and total protein. Normalize the phospho-protein signal to the total protein signal. Compare the levels of phosphorylation in HA-1004-treated cells to the stimulated control to determine the extent of inhibition.

Applications and Comparative Insights

HA-1004 has been instrumental in various research areas. For instance, its ability to relax vascular smooth muscle has made it a valuable tool in cardiovascular research.[6][15] It has also been used in neuroscience to investigate the roles of PKA and ROCK in processes like neurite outgrowth and synaptic plasticity.[4]

When selecting a kinase inhibitor, it is essential to consider its specificity and potency. Compared to other commonly used PKA inhibitors like H-89 and KT-5720, HA-1004 has lower potency.[7] However, H-89 and KT-5720 are known to have off-target effects on other kinases at higher concentrations.[7] The primary advantage of HA-1004 lies in its dual inhibition of both PKA and PKG, making it suitable for experiments where dissecting the combined influence of cAMP and cGMP signaling is the objective.[7] For highly specific PKA inhibition, researchers should consider using inhibitors at concentrations close to their Ki values or employing complementary genetic approaches.[7]

Conclusion

HA-1004 Dihydrochloride is a versatile and valuable pharmacological agent for the dual inhibition of PKA and PKG. Its utility in elucidating the complex roles of cyclic nucleotide-dependent signaling pathways is well-established. By understanding its mechanism of action, employing rigorous experimental protocols, and carefully interpreting the results, researchers can effectively leverage HA-1004 to advance our knowledge of cellular signaling in both health and disease.

References

-

A Comparative Analysis of HA-1004 and Other Protein Kinase A (PKA) Inhibitors. Benchchem.

-

Relaxation of vascular smooth muscle by HA-1004, an inhibitor of cyclic nucleotide-dependent protein kinase. PubMed.

-

Common PKA signaling pathways: Diagram of the MAPK and PKA pathways. ResearchGate.

-

The PKA pathway. ResearchGate.

-